molecular formula C11H18ClF2N B6144828 1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride CAS No. 73600-35-8

1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride

Katalognummer: B6144828
CAS-Nummer: 73600-35-8
Molekulargewicht: 237.72 g/mol
InChI-Schlüssel: NGYATAOUAZVNMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride is a chemical compound that belongs to the adamantane family. This compound is characterized by the presence of a difluoroadamantane moiety, which imparts unique chemical and physical properties. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of 3,5-difluoroadamantane-1-carboxylic acid, which is then converted to 3,5-difluoroadamantan-1-yl isocyanate using diphenylphosphoryl azide and a fluorinating agent like Ishikawa reagent . The isocyanate is subsequently reacted with methanamine to form the desired compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroadamantane moiety enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

The unique presence of the difluoroadamantane moiety in this compound imparts distinct chemical stability and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride involves the reaction of 3,5-difluoroadamantane with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "3,5-difluoroadamantane", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3,5-difluoroadamantane is reacted with formaldehyde in the presence of a suitable solvent and acid catalyst to form 1-(3,5-difluoroadamantan-1-yl)methanol.", "Step 2: The resulting 1-(3,5-difluoroadamantan-1-yl)methanol is then reduced with sodium borohydride to form 1-(3,5-difluoroadamantan-1-yl)methanamine.", "Step 3: Finally, 1-(3,5-difluoroadamantan-1-yl)methanamine is reacted with hydrochloric acid to form the hydrochloride salt of the desired compound, 1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride." ] }

CAS-Nummer

73600-35-8

Molekularformel

C11H18ClF2N

Molekulargewicht

237.72 g/mol

IUPAC-Name

(3,5-difluoro-1-adamantyl)methanamine;hydrochloride

InChI

InChI=1S/C11H17F2N.ClH/c12-10-2-8-1-9(4-10,7-14)5-11(13,3-8)6-10;/h8H,1-7,14H2;1H

InChI-Schlüssel

NGYATAOUAZVNMH-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3(CC1(CC(C2)(C3)F)CN)F.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.